4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C10H10N4S. This compound is characterized by the presence of a triazole ring, a pyridine ring, and an allyl group.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant activity . This suggests that the compound may interact with multiple targets in the body.
Mode of Action
It is known that 1,2,4-triazoles can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,2,4-triazoles, it is likely that this compound affects multiple pathways in the body .
Result of Action
It is known that 1,2,4-triazoles can have a wide range of effects, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects .
Preparation Methods
The synthesis of 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of triazole compounds with allyl and pyridine derivatives. One common method includes the reaction of a triazole precursor with an allyl halide and a pyridine derivative under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiol group to a thiolate anion.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to interact with bacterial enzymes and disrupt cellular processes.
Medicine: Research has indicated its potential use in developing new drugs for treating infections and possibly other diseases.
Comparison with Similar Compounds
Similar compounds to 4-allyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol include:
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound also contains a triazole and pyridine ring but has an amino group instead of an allyl group.
4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: Similar in structure but with the pyridine ring at a different position.
2,4-Dihydro-4-(2-propenyl)-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thiol: Another structural isomer with slight variations in the positioning of the functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-prop-2-enyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-5-3-4-6-11-8/h2-6H,1,7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUMJEVEIZJHNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381637 | |
Record name | 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91813-63-7 | |
Record name | 4-(Prop-2-en-1-yl)-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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